molecular formula C17H29NO3 B2814206 (3r,5r,7r)-N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide CAS No. 2034485-39-5

(3r,5r,7r)-N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide

Cat. No. B2814206
CAS RN: 2034485-39-5
M. Wt: 295.423
InChI Key: BLMAAKCYXLHGNK-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It is a unique drug that works by blocking the activity of glutamate, a neurotransmitter involved in learning and memory.

Scientific Research Applications

Catalytic Synthesis and Structural Insights

Adamantane derivatives have been synthesized through various methods, demonstrating their significance in organic chemistry. For instance, N-Aryl(benzyl)adamantane-1-carboxamides were synthesized using a catalytic process involving phosphorus trichloride, highlighting a method for constructing adamantane-based compounds with potential applications in drug design and material science (Shishkin et al., 2020).

Antimicrobial and Antiviral Activity

Adamantane derivatives have shown promise in antimicrobial and antiviral applications. A study on N′-Heteroarylidene-1-carbohydrazide derivatives of adamantane revealed broad-spectrum antibacterial candidates with potent activity, emphasizing their potential in addressing antibiotic resistance (El-Emam et al., 2020). Another study described the synthesis of adamantane-containing carboxamide derivatives with anti-influenza virus activity, showcasing the therapeutic potential of adamantane-based compounds in viral infections (Göktaş et al., 2012).

Neuroprotective and Antioxidant Properties

Adamantane derivatives have also been investigated for their neuroprotective properties. A series of fluorescent heterocyclic adamantane amines demonstrated multifunctional neuroprotective activity, indicating their usefulness in developing treatments for neurological disorders (Joubert et al., 2011).

Material Science Applications

In material science, polyamide-imides containing pendent adamantyl groups were synthesized, providing materials with high thermal stability and mechanical strength. These findings suggest applications in high-performance polymers and coatings (Liaw & Liaw, 2001).

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3/c1-16(21-3,11-20-2)10-18-15(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMAAKCYXLHGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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